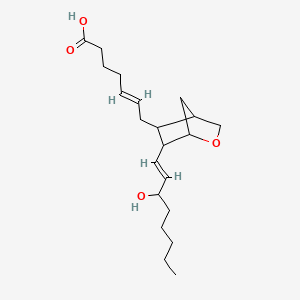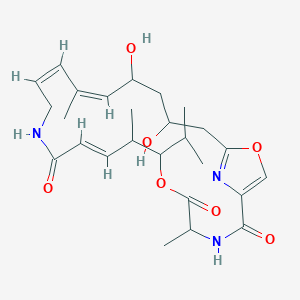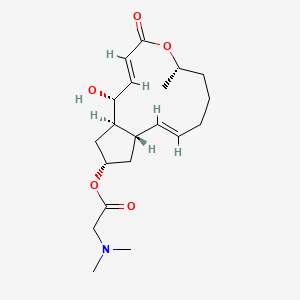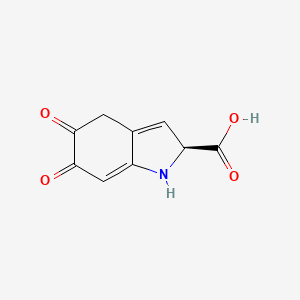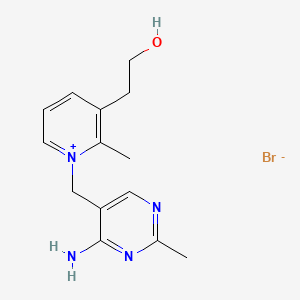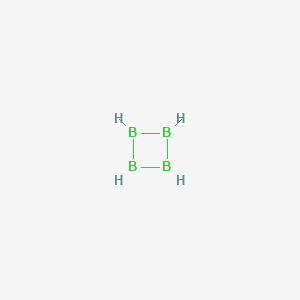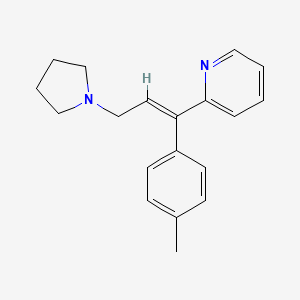
三丙胺
描述
Triprolidine is a first-generation antihistamine that is commonly used to alleviate symptoms associated with allergies, such as sneezing, watery and itchy eyes, and runny nose. It is known for its sedative effects and is often combined with other medications to treat symptoms of the common cold and flu . Triprolidine is a histamine H1 receptor antagonist, which means it competes with histamine for binding sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
作用机制
Target of Action
Triprolidine primarily targets the histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found on smooth muscle, endothelium, and central nervous system tissue. They play a crucial role in allergic reactions, causing effects like vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .
Mode of Action
Triprolidine acts as an antagonist at the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, a compound that is released during allergic reactions . This blockage prevents histamine from exerting its effects, leading to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by triprolidine is the histamine pathway . Histamine, when released in response to an allergen, binds to histamine H1 receptors and triggers a cascade of reactions that lead to allergy symptoms. By blocking the H1 receptor, triprolidine interrupts this pathway, preventing the onset of these symptoms .
Pharmacokinetics
Triprolidine exhibits the following pharmacokinetic properties:
- Triprolidine is well absorbed orally . It is widely distributed in the body . Triprolidine is extensively metabolized in the liver . Approximately 1% of triprolidine is excreted unchanged in the urine . 1.7 ± 0.5 hours . 2.1 ± 0.8 hours .
These properties impact the bioavailability of triprolidine, influencing how quickly it takes effect and how long its effects last .
Result of Action
The molecular and cellular effects of triprolidine’s action primarily involve the reduction of allergy symptoms . By blocking the H1 receptor, triprolidine prevents histamine from triggering a cascade of reactions that lead to symptoms such as sneezing, runny nose, itchy eyes, and skin reactions . Therefore, the use of triprolidine can lead to a significant reduction in these symptoms .
Action Environment
The action, efficacy, and stability of triprolidine can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and excretion, potentially altering its effectiveness . Furthermore, individual factors such as the user’s age, health status, and genetic makeup can also influence how well triprolidine works.
科学研究应用
Triprolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of histamine receptor antagonists and their interactions with other molecules.
Biology: Triprolidine is used in research on allergic reactions and the role of histamine in the immune response.
Medicine: It is studied for its potential use in treating various allergic conditions and its effects on the central nervous system.
生化分析
Biochemical Properties
Triprolidine functions primarily as a histamine H1 receptor antagonist. By binding to these receptors, it blocks the action of endogenous histamine, which is responsible for many of the symptoms associated with allergic reactions . The interaction between triprolidine and the histamine H1 receptor is competitive, meaning that triprolidine competes with histamine for the same binding sites on the receptor . This binding prevents histamine from exerting its effects on the gastrointestinal tract, blood vessels, and respiratory tract, thereby providing symptomatic relief .
Cellular Effects
Triprolidine influences various cellular processes by blocking histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This blockade results in the temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose . Additionally, triprolidine has anticholinergic effects, which can lead to side effects like dry mouth, blurred vision, and constipation . The sedative properties of triprolidine are due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Molecular Mechanism
At the molecular level, triprolidine exerts its effects by binding to histamine H1 receptors, thereby inhibiting the action of histamine . This binding is reversible and competitive, meaning that triprolidine can be displaced by higher concentrations of histamine . The inhibition of histamine action leads to a decrease in the symptoms of allergic reactions. Additionally, triprolidine’s anticholinergic properties are due to its ability to block muscarinic acetylcholine receptors, which contributes to its sedative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triprolidine can vary over time. The compound is rapidly absorbed in the intestinal tract and has a bioavailability of approximately 4% when taken orally . Triprolidine is metabolized in the liver, primarily by the enzyme CYP2D6, and has an elimination half-life of 4-6 hours . Over time, the stability and degradation of triprolidine can affect its efficacy, with long-term use potentially leading to tolerance and reduced effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of triprolidine vary with different dosages. At therapeutic doses, triprolidine effectively alleviates symptoms of allergic reactions without causing significant adverse effects . At higher doses, triprolidine can cause toxicity, leading to symptoms such as drowsiness, weakness, respiratory depression, and convulsions . These toxic effects highlight the importance of adhering to recommended dosages to avoid adverse outcomes.
Metabolic Pathways
Triprolidine is primarily metabolized in the liver by the enzyme CYP2D6 . The metabolic pathways involve the conversion of triprolidine into various metabolites, which are then excreted through the kidneys . The involvement of CYP2D6 in the metabolism of triprolidine can lead to variations in drug efficacy and safety among individuals with different CYP2D6 genotypes . Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing adverse effects.
Transport and Distribution
Triprolidine is transported and distributed within the body through the bloodstream. It has a high protein binding rate of approximately 90%, which affects its distribution and availability . The compound is able to cross the blood-brain barrier, which contributes to its central nervous system effects . The distribution of triprolidine within tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .
Subcellular Localization
The subcellular localization of triprolidine is primarily within the cytoplasm, where it interacts with histamine H1 receptors on the cell membrane . The compound’s ability to cross the blood-brain barrier allows it to exert effects on central nervous system receptors, contributing to its sedative properties . The localization of triprolidine within specific cellular compartments is influenced by its chemical properties and interactions with cellular transport mechanisms .
准备方法
Synthetic Routes and Reaction Conditions: Triprolidine can be synthesized through a multi-step process involving the reaction of 2-bromopyridine with 4-methylbenzylamine to form an intermediate, which is then reacted with pyrrolidine to yield triprolidine. The reaction conditions typically involve the use of solvents such as chloroform and diethylamine, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, triprolidine hydrochloride is produced by reacting triprolidine with hydrochloric acid. The resulting product is then purified through recrystallization to obtain a high-purity compound. The process involves the use of various solvents and reagents to ensure the stability and efficacy of the final product .
化学反应分析
Types of Reactions: Triprolidine undergoes several types of chemical reactions, including:
Oxidation: Triprolidine can be oxidized to form various metabolites, which are often studied for their pharmacological properties.
Reduction: Reduction reactions can be used to modify the structure of triprolidine, potentially altering its pharmacological effects.
Substitution: Substitution reactions involving triprolidine can lead to the formation of derivatives with different pharmacological profiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various triprolidine derivatives, which may have different therapeutic applications and pharmacological properties .
相似化合物的比较
Loratadine: Another antihistamine used to treat allergic reactions, but with less sedative effects compared to triprolidine.
Hydroxyzine: Used to relieve anxiety and itching, but causes more sedation than triprolidine.
Uniqueness of Triprolidine: Triprolidine is unique in its combination of antihistamine and sedative effects, making it particularly useful for treating allergy symptoms that interfere with sleep. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines like loratadine, which are less sedating .
属性
IUPAC Name |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQULMOCCWAQT-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
550-70-9 (mono-hydrochloride), 6138-79-0 (mono-hydrochloride, mono-hydrate) | |
| Record name | Triprolidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023718 | |
| Record name | Triprolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.37e-02 g/L | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Triprolidine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, /SRP:/ The action of histamine results in increased permeability and formation of edema and wheal. H1 antagonists block that action., For more Mechanism of Action (Complete) data for TRIPROLIDINE (7 total), please visit the HSDB record page. | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIPROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from light petroleum | |
CAS No. |
486-12-4 | |
| Record name | Triprolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triprolidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triprolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triprolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8T9S52QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIPROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59-61 °C, 60 °C | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIPROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triprolidine exert its antihistaminic effects?
A1: Triprolidine functions as a first-generation H1-receptor antagonist. [, ] It binds to the histamine H1 receptor, primarily in the central nervous system and periphery, blocking the action of histamine. [, ] This competitive antagonism prevents histamine from binding to its receptors, thus inhibiting the downstream effects mediated by histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. [, ]
Q2: What are the downstream consequences of triprolidine's interaction with H1 receptors?
A2: By blocking H1 receptors, triprolidine effectively reduces the symptoms associated with allergic reactions, including sneezing, itching, rhinorrhea, and urticaria. [, ] Its action on central H1 receptors contributes to its sedative effects, a common characteristic of first-generation antihistamines. [, ]
Q3: What is the molecular formula and weight of triprolidine?
A3: Triprolidine has the molecular formula C19H22N2 and a molecular weight of 278.38 g/mol. []
Q4: What spectroscopic data are available for characterizing triprolidine?
A4: Researchers have employed various spectroscopic techniques to characterize triprolidine and its metabolites. These include proton nuclear magnetic resonance (1H-NMR), desorption chemical ionization mass spectrometry (DCI-MS), electron impact mass spectrometry (EI-MS), fast atom bombardment mass spectrometry (FAB-MS), liquid chromatography-mass spectrometry (LC/MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). [, , ]
Q5: Describe the absorption, distribution, metabolism, and excretion (ADME) of triprolidine.
A5: Triprolidine is well-absorbed following oral administration. [, ] It is extensively metabolized, primarily in the liver, with less than 1% of the parent drug recovered in excreta. [] The major metabolic pathway involves oxidation of the toluene ring methyl group to a carboxylic acid, resulting in the major metabolite 2-[1-(4-carboxyphenyl)-3-(1-pyrrolidinyl-1-propenyl)] pyridine (219C69). [, ] Other identified metabolites include a gamma-aminobutyric acid analog, a pyrrolidinone analog of 219C69, and a pyridine-ring hydroxylated derivative. [] Approximately 75% of the administered dose is excreted in urine, primarily as metabolites, with the remainder eliminated in feces. []
Q6: What is the elimination half-life of triprolidine in humans?
A6: The elimination half-life of triprolidine in humans is approximately 2.27 hours. []
Q7: Does the route of administration impact the metabolism of triprolidine?
A7: The route of administration appears to have minimal impact on the metabolic pattern of triprolidine. Similar metabolite profiles were observed following both oral and intravenous administration in dogs. []
Q8: Has the efficacy of triprolidine been evaluated in animal models?
A8: The disposition and metabolism of triprolidine have been studied in mice. [] Research has also explored the effects of triprolidine on cold-induced pain in a rat model. []
Q9: Are there any notable findings regarding the efficacy of triprolidine in clinical trials?
A9: Clinical studies have demonstrated the effectiveness of triprolidine in treating urticaria. [] Notably, triprolidine exhibited superior efficacy compared to chlorphenamine maleate, with a longer effective time and no reported serious adverse reactions. []
Q10: What analytical techniques are commonly employed for the quantification of triprolidine in biological samples?
A10: Various analytical methods have been developed and validated for the quantification of triprolidine in biological matrices. These include radioimmunoassay (RIA), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV), and HPLC coupled with thermospray ionization mass spectrometry (HPLC-TSI-MS). [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


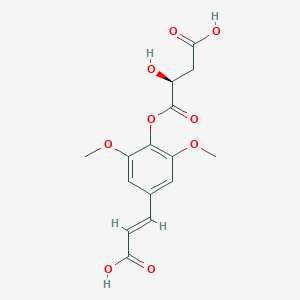
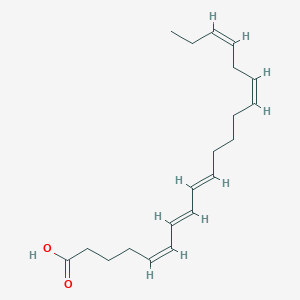
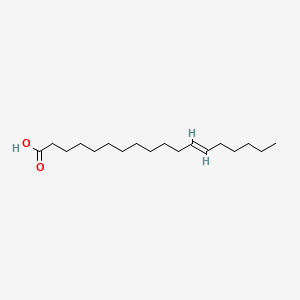

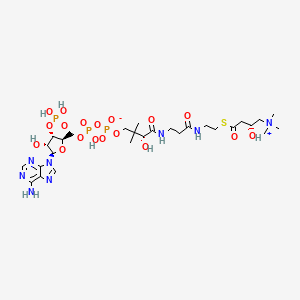
![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)
![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
![Dimethyl 2,6-dimethyl-4-[3-(3-spiro[indene-1,4'-piperidine]-1'-ylpropylcarbamoylamino)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1240412.png)
